molecular formula C16H14N2O2 B287039 2-(1,2-benzisoxazol-3-yl)-N-(4-methylphenyl)acetamide

2-(1,2-benzisoxazol-3-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B287039
M. Wt: 266.29 g/mol
InChI Key: ONZWWJLZGOFYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2-benzisoxazol-3-yl)-N-(4-methylphenyl)acetamide, also known as BIA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BIA is a member of the benzisoxazole class of compounds, which have been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. Specifically, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has also been shown to have a variety of other biochemical and physiological effects. For example, studies have shown that this compound has antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases. This compound has also been shown to have antitumor activity, which could make it a potential tool in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,2-benzisoxazol-3-yl)-N-(4-methylphenyl)acetamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile tool for scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are numerous potential future directions for research involving 2-(1,2-benzisoxazol-3-yl)-N-(4-methylphenyl)acetamide. One area that could be explored is the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Studies have shown that this compound has the ability to inhibit the activity of certain enzymes involved in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease. Additionally, further research could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more effective anti-inflammatory agents.

Synthesis Methods

The synthesis of 2-(1,2-benzisoxazol-3-yl)-N-(4-methylphenyl)acetamide can be achieved through a variety of methods, including the reaction of 4-methylphenylacetic acid with hydroxylamine hydrochloride and sodium hydroxide. Other methods include the reaction of 3-aminobenzisoxazole with 4-methylbenzoyl chloride, or the reaction of 3-nitrobenzisoxazole with 4-methylphenylacetonitrile.

Scientific Research Applications

2-(1,2-benzisoxazol-3-yl)-N-(4-methylphenyl)acetamide has been the subject of numerous scientific studies due to its potential applications in a variety of fields. One area of research that has been explored is the use of this compound as a potential anti-inflammatory agent. Studies have shown that this compound has the ability to inhibit the production of inflammatory cytokines, which could make it a useful tool in the treatment of inflammatory diseases.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)17-16(19)10-14-13-4-2-3-5-15(13)20-18-14/h2-9H,10H2,1H3,(H,17,19)

InChI Key

ONZWWJLZGOFYGY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CC2=NOC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=NOC3=CC=CC=C32

Origin of Product

United States

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